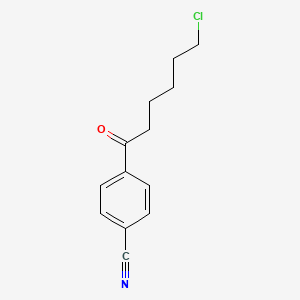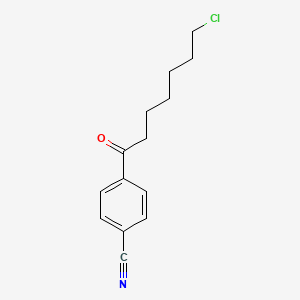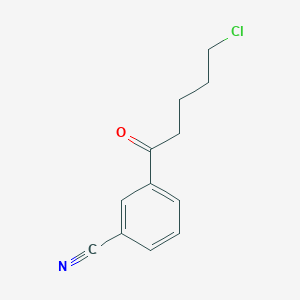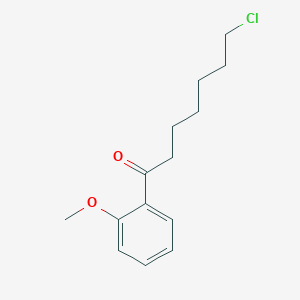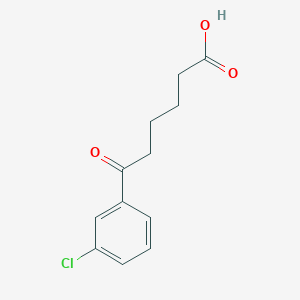![molecular formula C11H13N3O2 B3023982 N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide CAS No. 446278-50-8](/img/structure/B3023982.png)
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide
Vue d'ensemble
Description
“N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 . The IUPAC name for this compound is N-[4-(hydrazinocarbonyl)phenyl]cyclopropanecarboxamide .
Molecular Structure Analysis
The InChI code for “N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide” is 1S/C11H13N3O2/c12-14-11(16)8-3-5-9(6-4-8)13-10(15)7-1-2-7/h3-7H,1-2,12H2,(H,13,15)(H,14,16). The InChI key is VPUORNRQAAQSNJ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antifungal Activity
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide derivatives have been studied for their antifungal properties. For instance, certain derivatives have shown significant antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, as well as the common yeast Saccharomyces cerevisiae. This highlights the potential use of these compounds in agricultural settings to protect crops from fungal pathogens (Ienascu et al., 2018).
Antimicrobial and Antitubercular Activity
Compounds synthesized from N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide have exhibited antimicrobial and antitubercular activities. These compounds have been tested against various microorganisms, including Mycobacterium tuberculosis, showing promise for the treatment of tuberculosis, especially strains resistant to conventional treatments (Sriram et al., 2009).
Cancer Research
There is also research into the antiproliferative properties of N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide derivatives against cancer cell lines. These compounds have been evaluated for their ability to inhibit the growth of various cancer cells, indicating potential applications in cancer treatment (Lu et al., 2021).
Synthesis of Heterocyclic Compounds
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which have significant pharmaceutical and agricultural applications. These include the synthesis of pyrazoles, thiadiazoles, oxadiazoles, and triazoles, which are useful in developing new drugs and agrochemicals (Jogul et al., 2009).
Enzyme Inhibition
Several studies have focused on the enzyme inhibition capabilities of these compounds, particularly against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets for the treatment of conditions like Alzheimer's disease, making N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide derivatives potential candidates for the development of new therapeutic agents (Kausar et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-14-11(16)8-3-5-9(6-4-8)13-10(15)7-1-2-7/h3-7H,1-2,12H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUORNRQAAQSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401220423 | |
| Record name | 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide | |
CAS RN |
446278-50-8 | |
| Record name | 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446278-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylcarbonyl)amino]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401220423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







